N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide
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Overview
Description
Indole derivatives, including indole-2-carboxamides, have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are found in a diverse array of biologically significant natural compounds and have unique inhibitory properties .
Synthesis Analysis
Indole-2-carboxamides can be synthesized through various methods . For instance, one method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .Scientific Research Applications
- Researchers investigate their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- These reactions allow scientists to tailor the structure and properties of thiophene-based compounds .
Medicinal Chemistry and Drug Development
Synthetic Strategies and Heterocyclization
P2Y12 Receptor Antagonism
Mechanism of Action
Target of Action
N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide is a type of indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been found to interact with a variety of enzymes and proteins, inhibiting their activity . .
Mode of Action
The presence of a carboxamide moiety in indole derivatives like N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide causes hydrogen bonds with a variety of enzymes and proteins . This interaction can inhibit the activity of these enzymes and proteins .
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology and have been used for the treatment of various disorders in the human body .
Result of Action
Indole derivatives have been found to have various biologically vital properties .
Future Directions
properties
IUPAC Name |
N-methyl-1-thiophen-2-ylsulfonyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-15-14(17)12-9-10-5-2-3-6-11(10)16(12)21(18,19)13-7-4-8-20-13/h2-8,12H,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVHRKNWQWIBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide |
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